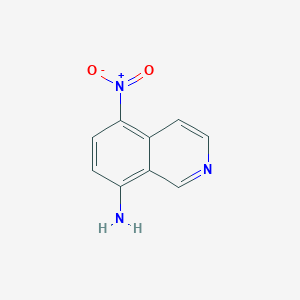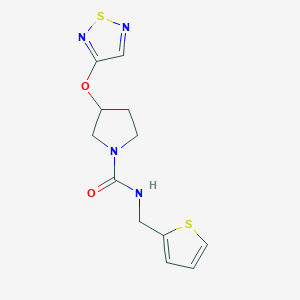
4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as morpholine and pyrimidine rings are common in the literature for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted pyrimidines, which are often achieved through the reaction of isothiourea derivatives with diketones in the presence of triethylamine, as seen in the synthesis of a GABAB enhancer . This suggests that a similar approach could be employed for the synthesis of the ketone , utilizing appropriate starting materials and reaction conditions to introduce the morpholinylsulfonyl and pyrimidinylpiperazinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds typically includes a morpholine ring, which is known for its role in medicinal chemistry due to its favorable pharmacokinetic properties . The presence of a pyrimidine ring is also significant, as it is a core structure in many pharmaceuticals and can be modified to enhance biological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves further functionalization of the core structure. For instance, the introduction of various substituents on the pyrimidine ring can be achieved through nucleophilic addition reactions, as demonstrated in the synthesis of tertiary aminoalkanol hydrochlorides . Additionally, the condensation reactions with carboxamidines can lead to the formation of pyrido[3,4-d]pyrimidines, indicating the versatility of the pyrimidine scaffold in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing morpholine and pyrimidine units can vary widely depending on the substituents and the overall molecular context. However, they generally exhibit crystalline nature and can be characterized by spectroscopic methods such as NMR and IR spectroscopy. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show absorption bands for OH stretching, while the NMR spectra provide insights into the proton environment of the molecule .
Applications De Recherche Scientifique
Pharmacophore for PI3K and PIKKs Inhibition
4-(Pyrimidin-4-yl)morpholines, related in structure to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, are identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine oxygen in these compounds is crucial for forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. The non-nitrogen containing morpholine isostere discovered demonstrates potent, selective dual inhibition of mTORC1 and mTORC2, highlighting the molecule's role in targeted cancer therapy by inhibiting critical pathways involved in cell growth and proliferation (Hobbs et al., 2019).
Hybrid Anticonvulsant Agents
New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine elements, have been synthesized and evaluated for anticonvulsant activity. These compounds leverage chemical fragments from well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models. This research suggests potential applications of such morpholine derivatives in developing new treatments for epilepsy and seizure disorders (Kamiński et al., 2015).
Cyclization Reactions
Cyclization of cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to various heterocyclic compounds, demonstrates the versatility of morpholine and related structures in synthetic chemistry. These reactions yield derivatives like 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione, useful in diverse scientific research applications, including the development of new therapeutic agents (Shikhaliev et al., 2008).
Novel Inhibitors of AKR1C3
Morpholino(phenylpiperazin-1-yl)methanones, closely related to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, have been prepared and shown to be potent and isoform-selective inhibitors of AKR1C3. These compounds are of interest as potential drugs for leukemia and hormone-related cancers, offering a new avenue for therapeutic intervention in diseases driven by AKR1C3 activity (Flanagan et al., 2014).
Mécanisme D'action
Target of Action
It is known that pyrimidine-based compounds often target cox enzymes .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .
Biochemical Pathways
The inhibition of cox enzymes by pyrimidine-based compounds can affect the prostaglandin synthesis pathway .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCKYYCRZTXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

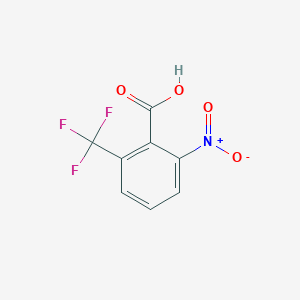
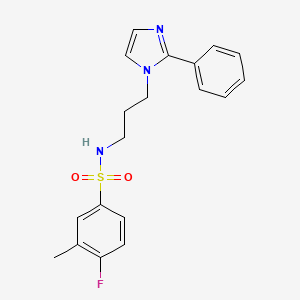
![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
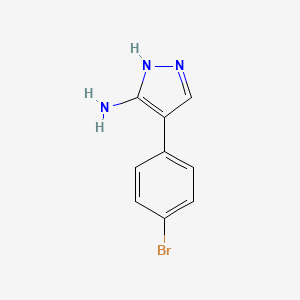
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)
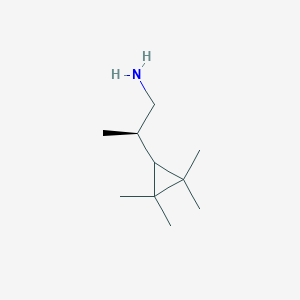
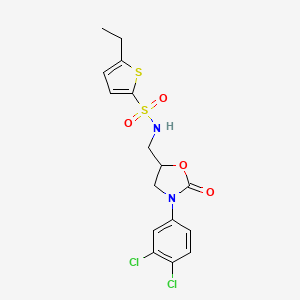
![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)
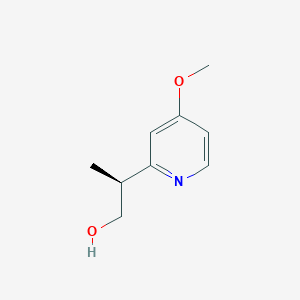
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)
![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2548158.png)
